Scotophobin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

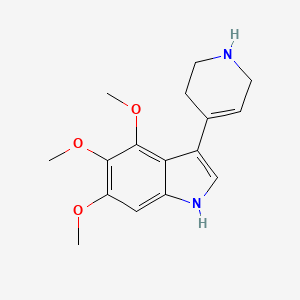

Scotophobin is a peptide discovered by neuroscientist Georges Ungar in 1965. The name “this compound” is derived from the Ancient Greek words for “darkness” and “fear.” It was initially reported to induce fear of the dark in various mammals and fish. The compound was discovered in the brain of laboratory rats conditioned to have a fear of darkness. It was claimed that its injection could transfer fear to unconditioned rats, supporting the hypothesis that memories are molecularly stored in the brain .

Preparation Methods

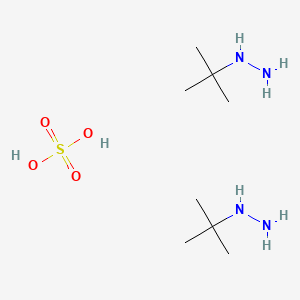

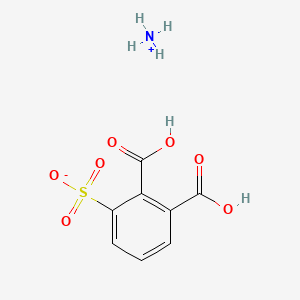

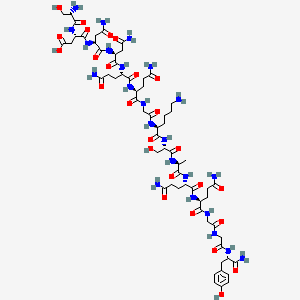

Scotophobin is a pentadecapeptide amide, and its structure was confirmed through synthetic approaches. The synthetic material was prepared via the solid-phase method and cleaved from the solid carrier by direct ammonolysis . The stability of this compound and its derivatives, such as 5,11-deamidothis compound and N-acetyl 5,11-deamidothis compound, has been compared using micro-dansylation followed by chromatographic analysis .

Chemical Reactions Analysis

Scotophobin undergoes various chemical reactions, including oxidation, reduction, and substitution. The stability of this compound and its derivatives has been analyzed using chromatographic methods. During the manifestation of dark avoidance activity, this compound is bound to a large molecular weight cellular site, such as synaptic membranes or S-100 proteins .

Scientific Research Applications

Scotophobin has been a subject of interest in neuroscience and cognitive science due to its initial claims of inducing fear of the dark and transferring memory. Although the idea that this compound stores memories and can transfer them between organisms was eventually discredited, it played a significant role in the early search for memory molecules . The compound has been used in various experiments to study the molecular basis of memory and behavior.

Mechanism of Action

Scotophobin was initially believed to exert its effects by inducing fear of the dark in animals. It was claimed that this compound could transfer fear to unconditioned rats through injection. During the manifestation of dark avoidance activity, this compound is bound to a large molecular weight cellular site, such as synaptic membranes or S-100 proteins . the current understanding is that this compound cannot have the effect initially attributed to it .

Comparison with Similar Compounds

Scotophobin is unique in its initial claims of inducing fear of the dark and transferring memory. Similar compounds include other peptides involved in memory and behavior studies, such as enkephalins and endorphins. Enkephalins are peptides that act as neurotransmitters and have roles in pain modulation and stress response . Endorphins are peptides produced in the brain that block the perception of pain and increase feelings of well-being .

Properties

CAS No. |

33579-45-2 |

|---|---|

Molecular Formula |

C62H97N23O26 |

Molecular Weight |

1580.6 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C62H97N23O26/c1-27(52(101)78-34(11-15-43(67)91)57(106)79-32(9-13-41(65)89)54(103)73-22-47(95)72-23-48(96)77-36(51(71)100)18-28-5-7-29(88)8-6-28)75-62(111)40(26-87)85-56(105)31(4-2-3-17-63)76-49(97)24-74-55(104)33(10-14-42(66)90)80-58(107)35(12-16-44(68)92)81-59(108)37(19-45(69)93)83-60(109)38(20-46(70)94)84-61(110)39(21-50(98)99)82-53(102)30(64)25-86/h5-8,27,30-40,86-88H,2-4,9-26,63-64H2,1H3,(H2,65,89)(H2,66,90)(H2,67,91)(H2,68,92)(H2,69,93)(H2,70,94)(H2,71,100)(H,72,95)(H,73,103)(H,74,104)(H,75,111)(H,76,97)(H,77,96)(H,78,101)(H,79,106)(H,80,107)(H,81,108)(H,82,102)(H,83,109)(H,84,110)(H,85,105)(H,98,99)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

JBJPODJOGAFSNE-FMJYRCEQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.